Tert-butyl 4-((2-hydroxyethyl)carbamoyl)piperidine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl 4-((2-hydroxyethyl)carbamoyl)piperidine-1-carboxylate is a chemical compound that belongs to the class of piperidine derivatives. It is characterized by the presence of a tert-butyl group, a hydroxyethyl group, and a carbamoyl group attached to a piperidine ring. This compound is often used as a semi-flexible linker in the development of PROTACs (Proteolysis Targeting Chimeras) for targeted protein degradation .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-((2-hydroxyethyl)carbamoyl)piperidine-1-carboxylate typically involves the reaction of N-Boc-piperidine with ethyl bromoacetate in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like acetonitrile at a controlled temperature . The resulting intermediate is then subjected to further reactions to introduce the hydroxyethyl and carbamoyl groups.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Purification steps such as crystallization and chromatography are employed to obtain the final product with high purity .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 4-((2-hydroxyethyl)carbamoyl)piperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.
Reduction: The carbamoyl group can be reduced to an amine.
Substitution: The tert-butyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyethyl group can yield a ketone or aldehyde, while reduction of the carbamoyl group can produce an amine .
Scientific Research Applications
Tert-butyl 4-((2-hydroxyethyl)carbamoyl)piperidine-1-carboxylate has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the development of PROTACs for targeted protein degradation.
Medicine: Investigated for its potential use in drug development and therapeutic applications.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of tert-butyl 4-((2-hydroxyethyl)carbamoyl)piperidine-1-carboxylate involves its role as a linker in PROTACs. PROTACs are bifunctional molecules that recruit target proteins to E3 ubiquitin ligases, leading to the ubiquitination and subsequent degradation of the target proteins by the proteasome. The tert-butyl group provides steric hindrance, while the hydroxyethyl and carbamoyl groups contribute to the binding affinity and specificity of the PROTAC .
Comparison with Similar Compounds
Similar Compounds
Tert-butyl 4-(2-oxoethyl)piperidine-1-carboxylate: Similar structure but with an oxoethyl group instead of a hydroxyethyl group.
N-Boc-4-piperidineacetaldehyde: Contains an aldehyde group instead of a carbamoyl group.
Tert-butyl 4-(4-(aminomethyl)phenyl)piperidine-1-carboxylate: Features an aminomethyl group attached to a phenyl ring.
Uniqueness
Tert-butyl 4-((2-hydroxyethyl)carbamoyl)piperidine-1-carboxylate is unique due to its specific combination of functional groups, which provide a balance of steric hindrance, binding affinity, and chemical reactivity. This makes it particularly useful as a linker in the development of PROTACs for targeted protein degradation .
Properties
Molecular Formula |
C13H24N2O4 |
---|---|
Molecular Weight |
272.34 g/mol |
IUPAC Name |
tert-butyl 4-(2-hydroxyethylcarbamoyl)piperidine-1-carboxylate |
InChI |
InChI=1S/C13H24N2O4/c1-13(2,3)19-12(18)15-7-4-10(5-8-15)11(17)14-6-9-16/h10,16H,4-9H2,1-3H3,(H,14,17) |
InChI Key |
DHYVGVKXFJRPDK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)C(=O)NCCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.